Methyl 4-nitrosobenzoate
Overview
Description
Methyl 4-nitrosobenzoate (MNB) is a chemical compound that is commonly used in scientific research for its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and is often used as a reagent in organic synthesis. MNB has been found to have a wide range of applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
Methyl 4-nitrosobenzoate works by inhibiting the activity of certain enzymes and proteins in the body, which can lead to a range of physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Biochemical And Physiological Effects
Methyl 4-nitrosobenzoate has been found to have a range of biochemical and physiological effects, including antimicrobial activity, antitumor activity, and anti-inflammatory activity. It has also been found to have antioxidant properties, which can help protect cells from damage.
Advantages And Limitations For Lab Experiments
One advantage of using Methyl 4-nitrosobenzoate in lab experiments is its unique properties, which make it a valuable tool for drug discovery and development. However, one limitation is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are many potential future directions for research involving Methyl 4-nitrosobenzoate. One area of interest is its potential use in the development of new drugs for the treatment of cancer and other diseases. Additionally, further research is needed to better understand the mechanisms of action of Methyl 4-nitrosobenzoate and its potential applications in other areas of research.
Synthesis Methods
Methyl 4-nitrosobenzoate can be synthesized by reacting 4-nitrobenzoic acid with sodium nitrite and hydrochloric acid in the presence of methanol. The reaction yields Methyl 4-nitrosobenzoate, which can be purified through recrystallization.
Scientific Research Applications
Methyl 4-nitrosobenzoate is used in a variety of scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it a valuable compound for drug discovery and development.
properties
IUPAC Name |
methyl 4-nitrosobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-12-8(10)6-2-4-7(9-11)5-3-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFWWZWJFFJXTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337452 | |
Record name | Methyl 4-nitrosobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-nitrosobenzoate | |
CAS RN |
13170-28-0 | |
Record name | Benzoic acid, 4-nitroso-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13170-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-nitrosobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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